Valinamide

Descripción

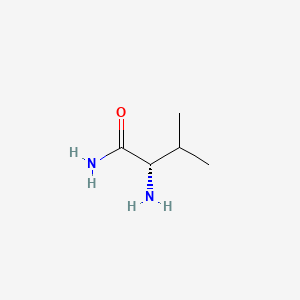

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEHMKQLKPZERH-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196502 | |

| Record name | Valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4540-60-7, 20108-78-5 | |

| Record name | Valinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004540607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCM10841JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Valinamide and Its Derivatives

Classical Approaches in Valinamide Synthesis

Classical methods for peptide and amide synthesis, while sometimes more labor-intensive than modern approaches, remain foundational and are occasionally preferred for specific applications or large-scale production where the cost of solid-phase resins can be prohibitive. libretexts.org

Solution-phase peptide synthesis (SolPS) was the original method for creating peptide bonds and remains a viable strategy for producing this compound and its derivatives. libretexts.org The fundamental principle involves the formation of an amide bond between a protected valine-carboxylic acid and an amine in a homogenous solution. ekb.eg This process formally involves a condensation reaction, but a direct mix of the acid and amine components primarily results in a stable salt formation due to an acid-base reaction. ekb.eg

To overcome this thermodynamic barrier, the carboxylic acid group of a protected valine must be "activated" to facilitate nucleophilic attack by the amine. libretexts.org This is typically achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.org A significant challenge in SolPS is the purification of the desired product from unreacted starting materials, reagents, and by-products after each step, which often requires laborious chromatography or recrystallization. nih.gov

To address these purification challenges, newer SolPS methods have been developed. The Group-Assisted Purification (GAP) strategy, for instance, simplifies work-up by using an auxiliary group that allows for easy extraction of the product. nih.gov Another approach employs coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®), which promotes rapid peptide bond formation and generates water-soluble by-products that are easily removed through aqueous washes. nih.gov A further refinement involves using reaction solvents that are immiscible with both aqueous solutions and alkane solvents, enabling selective purification through simple liquid-liquid extractions. google.com

The Erlenmeyer–Plöchl azlactone synthesis is a classical method that serves as a valuable route for the preparation of amino acids and their derivatives. wikipedia.orgyoutube.com This methodology can be applied to produce derivatives of valine. researchgate.net The core of the synthesis involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride. wikipedia.orgacademeresearchjournals.org This reaction forms an intermediate known as an oxazolone (B7731731) or azlactone. uctm.edu

The azlactone intermediate is a key synthon; it can be ring-opened by various nucleophiles to yield dipeptide derivatives. researchgate.netuctm.edu For instance, reacting the appropriate azlactone with an amine would lead to the formation of a new peptide bond. The synthesis requires an acid-binding agent, such as pyridine, to neutralize acidic by-products and prevent the undesired conversion of the azlactone back to the parent amino acid. google.com While traditionally used for synthesizing α,β-unsaturated amino acids, variations of this method allow for the creation of various peptide structures. wikipedia.org

Modern Advancements in this compound Synthesis

Modern synthetic chemistry has introduced powerful techniques that have significantly advanced the efficiency, purity, and complexity of amide and peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS), developed by R. Bruce Merrifield, has become the most common and reliable technology for peptide synthesis. csbio.comnih.gov The process involves covalently attaching the C-terminal amino acid (in this case, valine for C-terminal this compound) to an insoluble polymer resin. bachem.compeptide.com The peptide chain is then assembled in a stepwise fashion through repeated cycles of Nα-protecting group cleavage, washing, and coupling of the next protected amino acid. bachem.com A key advantage of SPPS is that excess reagents and soluble by-products are removed by simple filtration and washing of the resin, eliminating the need for complex purification of intermediates. csbio.com

However, the synthesis of certain sequences can be challenging. For example, the preparation of deca(L-alanyl)-L-valinamide is a known difficult target due to its hydrophobicity and tendency to form secondary structures that can hinder both the deprotection and coupling steps. nih.gov Optimization of SPPS protocols is crucial for such cases. Research has shown that using a polyethylene (B3416737) glycol-polystyrene (PEG-PS) graft support can improve solvation and reaction kinetics. nih.gov Furthermore, the choice of reagents is critical; an optimized deprotection cocktail, such as a mixture of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine (B6355638) in dimethylformamide (DMF), has been shown to be highly effective for cleaving the Fmoc protecting group in these challenging syntheses. nih.gov

The successful chemical synthesis of this compound derivatives is critically dependent on the use of protecting groups. wikipedia.org These are temporary modifications to reactive functional groups (the α-amino group and any reactive side chains) that prevent unwanted side reactions during peptide bond formation. researchgate.net An ideal protection scheme is "orthogonal," meaning that different protecting groups can be removed under distinct chemical conditions without affecting others. peptide.comuchicago.edu

Two major orthogonal strategies dominate peptide synthesis: researchgate.net

Boc/Bzl Strategy: This approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and more stable, yet still acid-labile, benzyl (B1604629) (Bzl)-based groups for side-chain protection. peptide.com

Fmoc/tBu Strategy: This is currently the more widely used method in SPPS. nih.gov It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. nih.govcreative-peptides.com

The selection of protecting groups is vital for controlling the synthetic pathway. For this compound itself, only the α-amino group requires protection. For more complex derivatives, other functional groups would also need to be masked.

Table 1: Common Protecting Groups in Peptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Typical Cleavage Conditions | Primary Strategy |

|---|---|---|---|---|

| α-Amino Group | tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid - TFA) creative-peptides.com | Boc/Bzl |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) creative-peptides.com | Fmoc/tBu | |

| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation (H₂/Pd); strong acid (HBr/AcOH) creative-peptides.com | Classical | |

| Carboxyl Group (Side Chain) | tert-Butyl ester | OtBu | Strong acid (TFA) creative-peptides.com | Fmoc/tBu |

| Benzyl ester | OBzl | Catalytic hydrogenation (H₂/Pd); strong acid wikipedia.org | Boc/Bzl | |

| Thiol Group (Cysteine) | Trityl | Trt | Mild acid creative-peptides.com | Fmoc/tBu |

The stereochemistry of this compound (L- or D-) is dictated by the chirality of the starting valine precursor. Therefore, stereoselective synthesis in this context primarily refers to the methods used to obtain enantiomerically pure L- or D-valine, and the subsequent reaction conditions that preserve this stereochemical integrity.

During peptide coupling, there is a risk of racemization (loss of stereochemical purity) of the activated amino acid residue. This is a significant concern that must be addressed by carefully selecting coupling reagents and conditions.

For the de novo synthesis of specific enantiomers of the valine precursor, several advanced methods are available:

Biocatalysis: Enzymes can be used to produce single enantiomers with high selectivity. For example, engineered D-amino acid dehydrogenases can synthesize D-amino acids, including D-valine, via the reductive amination of the corresponding α-keto acid with very high enantiomeric excess (95% to >99%). nih.gov

Asymmetric Synthesis: Chiral auxiliaries or catalysts can be used to guide a reaction toward the formation of a specific stereoisomer. For instance, the stereoselective synthesis of complex molecules often relies on key steps like chelation-controlled additions or asymmetric reductions to establish the desired stereocenters. nih.govnsf.gov These principles are applied in the asymmetric synthesis of amino acids.

Kinetic Resolution: This technique involves reacting a racemic mixture of valine with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing for the separation of the unreacted, slower-reacting enantiomer.

Once the enantiomerically pure valine is obtained, its conversion to this compound must be performed under conditions that minimize racemization to ensure the final product retains the high stereochemical purity of the starting material.

Development of Synthetic Routes for Complex this compound Derivatives

The synthesis of complex derivatives of this compound is a significant area of research, driven by the quest for compounds with enhanced biological activities and specific physicochemical properties. These synthetic endeavors build upon fundamental peptide coupling techniques and extend to more intricate multi-step sequences, incorporating a diverse range of chemical modifications. Strategies are often aimed at creating derivatives that mimic natural products, possess improved stability, or exhibit potent and selective bioactivity, such as antifungal properties.

A foundational approach for the synthesis of simple this compound derivatives, such as dipeptides, is the azalactone (or oxazolone) method. researchgate.netresearchgate.net This classical technique involves the reaction of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent to form a 2,4-disubstituted oxazolone. This intermediate can then react with an amino acid, like valine, to form a dipeptide. This method has been successfully employed to synthesize various dipeptide derivatives of valine with good yields. researchgate.net

Building on these fundamental methods, researchers have developed synthetic routes to more complex this compound derivatives, particularly those with significant biological activity. A notable example is the development of this compound carbamates as potent antifungal agents targeting Oomycetes. tandfonline.comnih.gov The synthetic strategy for these complex derivatives involves a multi-step process that introduces key pharmacophoric elements to the this compound scaffold.

The general synthetic pathway for these bioactive this compound derivatives can be outlined as follows researchgate.net:

Synthesis of the Amine Intermediate: The synthesis often begins with the preparation of a specific amine moiety, which will be coupled to the valine derivative. For instance, in the synthesis of certain antifungal agents, an intermediate amine is synthesized via the Leuckart reaction, using a ketone and formamide (B127407) as starting materials. tandfonline.com

Coupling to Valine: The prepared amine is then coupled to a protected valine residue. Standard peptide coupling reagents are employed to form the amide bond.

Introduction of the Carbamate (B1207046) Moiety: A crucial step in the synthesis of these antifungal agents is the introduction of a carbamate group. This is typically achieved by reacting the this compound derivative with a chloroformate.

Derivatization: Further complexity and diversity are introduced by varying the substituents on the aromatic rings and other parts of the molecule.

This modular approach allows for the systematic exploration of structure-activity relationships (SAR). For example, by synthesizing a series of threoninamide (B1605207) carbamate derivatives, which are structurally related to this compound carbamates, researchers have been able to identify key structural features that enhance antifungal activity. tandfonline.comnih.gov

The development of these synthetic routes has led to the discovery of compounds with potent in vitro and in vivo antifungal activity against various plant pathogens, such as Phytophthora capsici. researchgate.nettandfonline.comnih.gov The efficacy of these complex this compound derivatives underscores the importance of sophisticated synthetic strategies in modern agrochemical research.

Table 1: Synthetic Strategies for this compound Derivatives

| Derivative Class | Key Synthetic Strategy | Starting Materials (Examples) | Key Intermediates | Purpose of Derivatization |

| Dipeptide Derivatives | Azalactone Synthesis | N-acylglycine, Aldehyde/Ketone, Valine | Oxazolone (Azalactone) | Basic peptide structure formation |

| Antifungal Carbamates | Multi-step synthesis, Carbamate formation | Ketone, Formamide, Protected Valine | Amine intermediates, Chloroformates | Enhancement of biological activity |

| Threoninamide Carbamates | Pharmacophore-based design, Multi-step synthesis | Threonine derivatives, Chloroformates | Amine intermediates | SAR studies, Optimization of antifungal potency |

Table 2: Research Findings on Antifungal this compound Derivatives

| Compound Class | Target Pathogen | Key Research Finding | Example Compound Activity | Reference |

| This compound Carbamates | Phytophthora capsici | Identification of active structural fragments for antifungal activity. | A designed this compound carbamate showed higher in vitro activity (EC₅₀ 0.15 µg/mL) than the commercial fungicide iprovalicarb (B1672162) (EC₉₀ 0.27 µg/mL). | tandfonline.comnih.gov |

| Threoninamide Carbamates | Phytophthora capsici | Several derivatives exhibited excellent antifungal activity (EC₅₀ < 1 µg/mL). | Compound I-24 showed an EC₅₀ of 0.14 µg/mL, higher than the control dimethomorph (B118703) (EC₅₀ = 0.37 µg/mL). | tandfonline.comnih.gov |

| Threoninamide Carbamates | Various fungi | Broad-spectrum antifungal activity demonstrated against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. | Compounds I-21 and I-33 showed good activity against P. piricola, better than the control Chlorothalonil. | tandfonline.com |

Beyond these examples, the principles of peptide and peptidomimetic synthesis offer a vast toolkit for the creation of other complex this compound derivatives. Strategies such as macrocyclization, which can enhance conformational rigidity and metabolic stability, could be applied to this compound-containing peptides. springernature.comnih.govnih.gov Methods for head-to-tail or side-chain cyclization are well-established in peptide chemistry. nih.gov Furthermore, N-alkylation of the amide bonds in a this compound backbone could be employed to modulate properties like membrane permeability and resistance to proteolysis, with various methods available for the N-alkylation of amino acids and peptides. nih.govmonash.edu While specific examples of these modifications on this compound are not extensively reported in the literature, the general methodologies are robust and applicable.

Advanced Structural Elucidation and Spectroscopic Analysis of Valinamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure and dynamics of organic molecules in solution. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the chemical environment of each nucleus.

¹H NMR spectroscopy is routinely used to confirm the presence and connectivity of hydrogen atoms within the Valinamide molecule. The chemical shifts, splitting patterns (multiplicity), and integration of signals in a ¹H NMR spectrum provide a fingerprint of the molecule. For this compound, characteristic signals are expected for the protons of the isopropyl methyl groups, the alpha-proton adjacent to the amine and amide functionalities, and the protons of the primary amide group (-CONH₂). Analysis of coupling constants (J-values) between adjacent protons further confirms the connectivity and provides insights into dihedral angles and conformation. Studies on this compound derivatives and related amino acid amides frequently utilize ¹H NMR for structural confirmation and purity assessment rsc.orgjocpr.comnih.govresearchgate.net.

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The chemical shifts of carbon signals are highly sensitive to the electronic environment, allowing differentiation between carbonyl carbons, alpha-carbons, and the carbons in the isopropyl side chain. This technique is particularly useful for confirming the presence of the amide carbonyl group and the branched aliphatic carbons characteristic of the valine moiety. Analysis of ¹³C NMR spectra, often coupled with ¹H NMR data, allows for the complete assignment of carbon resonances and confirmation of the molecular structure rsc.orgresearchgate.netnih.govnih.govnih.govrsc.org. For example, studies on this compound derivatives have reported ¹³C NMR shifts that are consistent with the expected carbon environments rsc.orgresearchgate.net.

While 1D NMR (¹H and ¹³C) provides essential structural information, multidimensional NMR techniques offer deeper insights into molecular connectivity and conformation, particularly for more complex systems or when studying this compound in different environments or as part of larger molecules. Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) correlate signals from coupled nuclei, allowing unambiguous assignment of resonances and tracing of spin systems. rsc.org For instance, studies on formyl-L-valine amide, a model peptide unit, have employed multidimensional NMR to investigate conformational preferences and correlate chemical shifts with backbone torsional angles (phi and psi) nih.govbmrb.ioacs.org. These studies demonstrate the power of multidimensional NMR in understanding the conformational landscape of molecules containing the this compound structure. Research on proteins containing valine residues also utilizes multidimensional NMR, including 3D and 4D experiments, for resonance assignment and structural analysis nih.govacs.org.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is also invaluable for identifying fragmentation patterns that can aid in structural elucidation.

ESI-MS is a soft ionization technique widely used for analyzing polar and thermally labile molecules like this compound. It typically produces protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), making it straightforward to determine the molecular weight of the intact molecule. ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of mixtures and for the characterization of this compound in various matrices or as reaction products. researchgate.netnih.gov ESI-MS has been used to characterize the products formed from the reaction of this compound with other compounds, confirming the molecular weights of the resulting adducts. rsc.orgnih.gov Furthermore, this compound derivatives, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA, Marfey's reagent), are commonly used as chiral derivatization agents in LC-ESI-MS methods for determining the enantiomeric composition of amino acids. researchgate.netnih.govamericanlaboratory.comresearchgate.netrsc.org

GC-MS is suitable for the analysis of volatile or semi-volatile compounds. While this compound itself may require derivatization to increase its volatility, GC-MS is a valuable tool for analyzing volatile byproducts or derivatives involving the this compound structure. This technique separates components of a mixture by gas chromatography before they are introduced into the mass spectrometer for detection and identification based on their fragmentation patterns. GC-MS has been applied in studies characterizing the reaction products of this compound with other molecules, where derivatization was employed to facilitate analysis. nih.govnih.govuni-freiburg.deresearchgate.net The electron ionization (EI) source commonly used in GC-MS produces characteristic fragment ions that provide structural information, complementing the molecular weight information obtained from techniques like ESI-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely used for the separation and analysis of complex mixtures. It combines the separation capabilities of liquid chromatography with the sensitive detection and mass analysis of mass spectrometry. While direct applications of LC-MS for analyzing mixtures containing this compound as a primary component are less documented in the provided search results focusing on its structural elucidation, the technique is broadly applicable to amino amides and related compounds.

LC-MS can be used to separate this compound from synthesis byproducts, impurities, or other components in a mixture based on differences in their polarity and interaction with the stationary phase of the LC column synthinkchemicals.comnih.gov. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z). This allows for the identification and quantification of this compound within a complex matrix.

This compound derivatives, such as N-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), have been utilized as chiral derivatizing agents in LC-MS methods for the enantioselective analysis of amino acids and amphetamines uzh.chnih.govresearchgate.netsigmaaldrich.com. This highlights the utility of this compound-related structures in developing sophisticated LC-MS methodologies for mixture analysis, particularly for separating stereoisomers.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS), often coupled with LC (LC-MS/MS), is crucial for obtaining detailed structural information about an analyte by studying its fragmentation pattern. In MS/MS, a selected precursor ion (typically the protonated or deprotonated molecule of interest) is fragmented, and the resulting product ions are mass-analyzed synthinkchemicals.commdpi.com. The pattern of these fragment ions provides a "fingerprint" of the molecule's structure.

For this compound, MS/MS analysis would involve isolating the protonated molecule ([M+H]⁺) or other relevant ions and inducing fragmentation through techniques like Collision-Induced Dissociation (CID). The fragmentation pathways of amino amides typically involve cleavages of the peptide backbone bonds (amide bond, Cα-C bond) and fragmentation of the side chain.

While specific detailed fragmentation pathways for this compound itself were not extensively detailed in the provided search results, studies on related amino amides and peptides provide insight into expected fragmentation behavior. For instance, studies involving this compound derivatives in LC-MS/MS methods for analyzing other compounds demonstrate the use of specific diagnostic fragments for identification uzh.chacs.org. The fragmentation of amino acid derivatives often involves the loss of the amide group, the side chain, or combinations of backbone cleavages. Analyzing these fragments helps confirm the presence of the this compound structure and can provide information about its connectivity.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and their local environment. These techniques probe the vibrational modes of a molecule, which are unique to its structure and conformation.

Vibrational Mode Assignment and Functional Group Analysis

IR and Raman spectra of this compound exhibit characteristic absorption or scattering bands corresponding to the vibrations of its functional groups: the amino group (-NH₂), the amide group (-CONH₂), the isopropyl side chain [-CH(CH₃)₂], and the C-H and C-C bonds of the backbone.

Assignments of vibrational modes are typically made by comparing experimental spectra to theoretical calculations (e.g., using Density Functional Theory) and to the known spectral ranges for specific functional groups core.ac.ukresearchgate.net. For this compound, key regions of interest in the IR and Raman spectra would include:

N-H stretching vibrations (around 3000-3500 cm⁻¹) for the amino and amide groups. core.ac.ukarxiv.orgresearchmap.jp

C=O stretching vibration (around 1600-1700 cm⁻¹) for the amide carbonyl group. core.ac.uk

C-N stretching vibrations.

C-H stretching and bending vibrations for the isopropyl group and the backbone. core.ac.uk

Amide I, II, and III bands, which are characteristic of the peptide linkage.

Studies on this compound ester amide of squaric acid have utilized IR spectroscopy, including polarized IR-LD, for vibrational analysis and structural characterization in the solid state arxiv.orgresearchmap.jpresearchgate.netuni-plovdiv.bgresearchgate.net. This demonstrates the applicability of IR spectroscopy to this compound derivatives for understanding their vibrational properties and how they relate to molecular structure and intermolecular interactions like hydrogen bonding.

Polarized Linear-Dichroic (IR-LD) Spectroscopy for Oriented Samples

Polarized Linear-Dichroic Infrared (IR-LD) spectroscopy is a technique used to study the orientation of molecules in partially ordered samples researchgate.netnih.gov114.55.40chemrxiv.org. By measuring the differential absorption of infrared light polarized parallel and perpendicular to an orientation axis, IR-LD provides information about the alignment of specific functional groups and molecular segments within the oriented sample.

Research on this compound ester amide of squaric acid has successfully employed solid-state polarized IR-LD spectroscopy to analyze the orientation of molecules in oriented solid samples, typically prepared as suspensions in a nematic liquid crystal arxiv.orgresearchmap.jpresearchgate.netuni-plovdiv.bgresearchgate.net. This technique, coupled with theoretical calculations, allowed for the assignment of vibrational bands and provided insights into the molecular packing and hydrogen bonding networks in the solid state. The IR-LD spectra revealed information about the orientation of amide N-H groups and carbonyl C=O groups relative to the orientation axis, confirming the presence of specific hydrogen bonding interactions linking molecules into ordered structures, such as zig-zag helix chains researchgate.net.

Key findings from IR-LD studies on this compound derivatives include the experimental assignment of IR bands in the solid state and the correlation between spectroscopic properties and crystallographic data researchgate.netresearchgate.net.

Rotational Spectroscopy for Gas-Phase Molecular Structures

Rotational spectroscopy, specifically Fourier-transform microwave (FT-MW) spectroscopy, is a high-resolution technique that provides extremely precise information about the molecular structure and conformations of molecules in the gas phase researchgate.netresearchgate.netkent.edukent.edu. By measuring the frequencies of transitions between rotational energy levels, rotational spectroscopy allows for the determination of rotational constants, which are inversely related to the molecule's moments of inertia. These constants are highly sensitive to the bond lengths, angles, and torsional angles that define the molecular geometry.

Rotational spectroscopy has been successfully applied to study the gas-phase structure and conformational preferences of this compound figshare.comrsc.orgacs.orgacs.org. Studies have used laser ablation molecular beam Fourier transform microwave (LA-MB-FTMW) spectroscopy to introduce this compound into the gas phase from solid samples researchgate.netresearchgate.netresearchgate.netresearchgate.net.

Research on this compound using rotational spectroscopy has identified the presence of specific conformers in the supersonic expansion rsc.orgacs.org. The observed rotational constants are compared to those predicted by ab initio calculations to identify the observed conformers figshare.comacs.org. Studies have shown that this compound exists as conformers stabilized by intramolecular hydrogen bonds, such as those between the amide group and the amino nitrogen rsc.org. The bulky isopropyl side chain of valine influences the conformational landscape figshare.comrsc.org.

One study reported rotational constants for the normal isotopic species of this compound: A = 3019.242(1) MHz, B = 1473.0587(7) MHz, and C = 1252.5350(8) MHz figshare.comacs.org. Ab initio calculations predicted several conformational minima, but experimental data from rotational spectroscopy were crucial for confirming the actually populated conformers in the gas phase and refining theoretical structures figshare.comacs.org. For instance, one study identified a single conformer stabilized by an intramolecular hydrogen bond from the amide to the amino nitrogen, with the isopropyl side group oriented with a specific torsional angle (χ₁ = -62°) rsc.org. Another study involving N-acetyl-L-valinamide (a capped dipeptide containing this compound) identified a mixture of C7 and C5 conformers stabilized by C=O•••H-N intramolecular hydrogen bonds using LA-MB-FTMW spectroscopy researchgate.netresearchgate.netresearchgate.netresearchgate.net.

Rotational spectroscopy provides the most precise experimental determination of gas-phase structures and is invaluable for understanding the intrinsic conformational preferences of this compound in isolation kent.edu.

Data Table: Rotational Constants for Normal this compound

| Rotational Constant | Value (MHz) | Uncertainty (MHz) |

| A | 3019.242 | 0.001 |

| B | 1473.0587 | 0.0007 |

| C | 1252.5350 | 0.0008 |

Source: Adapted from Ref. figshare.comacs.org

X-ray Crystallography for Solid-State Molecular Architectures

This compound and its derivatives have been subjects of X-ray crystallographic studies to understand their solid-state structures and how molecular packing influences their properties. For instance, single-crystal X-ray diffraction has been used to characterize the structure of this compound ester amide of squaric acid, revealing details about its molecular conformation and arrangement in the crystal lattice researchgate.net.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single crystal X-ray diffraction is considered a highly reliable method for determining the absolute configuration of chiral molecules encyclopedia.pubresearchgate.netspringernature.com. For a chiral compound like this compound, which possesses a stereogenic center at the alpha-carbon, determining the absolute configuration (R or S) is essential. While routine X-ray diffraction can determine the relative configuration of multiple stereocenters within a molecule, establishing the absolute configuration requires taking advantage of anomalous dispersion effects, particularly when heavy atoms are present encyclopedia.pubresearchgate.net. Parameters like the Flack or Parsons parameters are calculated from diffraction data to confirm the absolute stereochemistry researchgate.net.

Studies on this compound derivatives, such as certain peptidyl inhibitors, have utilized single crystal X-ray diffraction to confirm their absolute configurations patsnap.comrcsb.org. Although direct information on the absolute configuration of simple this compound by X-ray diffraction was not explicitly found in the search results, the technique is fundamentally applicable and routinely used for chiral molecules of this type, especially when suitable crystals can be obtained researchgate.netspringernature.com. L-Valinamide, the naturally occurring enantiomer, is known to have the (S) configuration at the alpha-carbon.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

X-ray crystallography provides detailed insights into the intermolecular interactions that govern crystal packing, including hydrogen bonding, van der Waals forces, and pi-pi stacking uci.edu. Hydrogen bonding, in particular, plays a significant role in the solid-state structure of molecules containing amide and amine functional groups, such as this compound uci.edu.

Studies on this compound derivatives have highlighted the importance of N-H...O hydrogen bonds in forming extended structures within crystals. For example, in the crystal structure of this compound ester amide of squaric acid, molecules are linked into zig-zag helix chains through N-H...O hydrogen bonds involving the this compound nitrogen atoms and the amide carbonyl oxygen researchgate.net. These hydrogen bonds were reported with lengths of 2.7908(19) Å and 2.980(2) Å researchgate.net.

Intermolecular interactions, including hydrogen bonds involving this compound moieties, have also been investigated in the context of larger systems, such as synthetic models for the selectivity filter of the K+ channel pnas.orgpnas.org. NMR studies on these models revealed that cations can compete with valine amide protons for carbonyl oxygen atoms, affecting N-H...O hydrogen bonds pnas.orgpnas.org. The strength of these interchain hydrogen bonds was found to vary depending on the specific derivative pnas.org.

Data on hydrogen bond lengths in a this compound derivative crystal structure:

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) |

| N-H...O | 2.7908(19) |

| N-H...O | 2.980(2) |

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques probe the interaction of chiral molecules with polarized light. These methods are highly sensitive to molecular conformation and are valuable tools for studying chiral compounds in solution and sometimes in the solid state daveadamslab.comwikipedia.orgnih.gov.

Circular Dichroism (CD) for Conformational Information

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample daveadamslab.comwikipedia.orgnih.gov. The CD spectrum provides information about the electronic transitions of chromophores within the molecule and is highly sensitive to their spatial arrangement and conformation daveadamslab.comnih.gov. For molecules containing peptide bonds, such as this compound, the far-UV CD spectrum (typically 180-240 nm) is particularly informative about the conformation of the amide backbone wikipedia.orgnih.gov.

CD spectroscopy is widely used to study the secondary structure of proteins and peptides, but it can also provide conformational insights for smaller chiral molecules daveadamslab.comwikipedia.orgnih.gov. While specific CD spectral data for simple this compound were not detailed in the provided search results, CD is a standard technique that could be applied to study the conformational preferences of this compound in solution, potentially revealing information about the orientation of its side chain and amide group. CD can also be used to study ligand binding to proteins, where the ligand acquires an induced CD spectrum upon binding nih.gov.

Circularly Polarized Luminescence (CPL) for Luminescent Complexes

Circularly Polarized Luminescence (CPL) spectroscopy measures the differential emission of left and right circularly polarized light from a chiral luminescent molecule or complex wikipedia.orgresearchgate.netfrontiersin.org. Unlike CD, which probes the ground state, CPL provides structural and conformational information about the excited state of a chiral luminophore wikipedia.orgfrontiersin.org. The intensity of CPL is often expressed by the luminescence dissymmetry factor (g_lum), which is the difference in intensity between left and right circularly polarized emission divided by the total emission intensity wikipedia.orgfrontiersin.org.

This compound moieties have been shown to induce circularly polarized luminescence in coordination complexes, particularly with lanthanide ions like Europium (Eu(III)) researchgate.netresearchgate.net. Chiral ligands based on 2,2'-bipyridine (B1663995) and this compound have been used to create luminescent europium complexes that exhibit CPL researchgate.netresearchgate.net. Single-crystal X-ray analysis of a racemic crystal of such a complex confirmed the tetradentate coordination of the ligand to the europium ion, which is relevant to understanding the structural basis for the observed CPL researchgate.net.

The study of CPL in complexes involving this compound highlights its potential as a chiral ligand for creating luminescent materials with specific chiroptical properties in the excited state researchgate.netresearchgate.net. This area of research is relevant for applications in fields such as chiral sensing, displays, and optoelectronics researchgate.netrsc.org.

Theoretical and Computational Chemistry of Valinamide Systems

Quantum Chemical Calculations

Quantum chemical methods, based on the principles of quantum mechanics, are essential tools for investigating the electronic structure and potential energy surfaces of molecules like valinamide. These methods can provide highly accurate information about molecular geometries, relative energies of different conformers, and electronic properties.

Ab Initio Methods for Conformational Analysis and Energy Landscapes

Ab initio methods, meaning "from the beginning," are a class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data ststephens.net.in. These methods aim to solve the electronic Schrödinger equation for a given molecular system. For this compound, ab initio methods are employed to explore its conformational space and map out the potential energy surface (PES). iupac.org The PES describes the energy of the molecule as a function of its geometry, revealing the stable conformers (energy minima) and the energy barriers between them. ijcea.org

Studies on related amino acid diamides, such as alanine (B10760859) diamide (B1670390) and valine, have utilized ab initio methods to investigate their conformational behavior. ijcea.orgacs.org The conformational landscape of molecules like this compound is complex due to rotations around various bonds, particularly the dihedral angles of the backbone and side chains. ijcea.org Ab initio calculations, such as those at the MP2 level with appropriate basis sets, can provide insights into the relative stabilities of these conformers and the pathways for interconversion. acs.org The accuracy of ab initio methods is dependent on the level of theory and the size of the basis set used, with higher levels and larger basis sets generally providing more accurate results but at a significantly higher computational cost. ststephens.net.in

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is another widely used quantum chemical method that offers a good balance between accuracy and computational efficiency, making it suitable for studying larger systems or performing more extensive conformational searches than high-level ab initio methods. wikipedia.orgaps.org DFT methods approximate the electronic structure of a many-electron system based on its electron density. wikipedia.orgmpg.de

For this compound, DFT calculations can be used to predict various electronic structure properties, such as atomic charges, dipole moments, and frontier molecular orbitals (HOMO and LUMO). These properties provide insights into the molecule's reactivity and interactions. nepjol.infoyoutube.com

Furthermore, DFT is a powerful tool for predicting spectroscopic properties, including NMR chemical shifts and vibrational frequencies. nepjol.infonih.govolemiss.edu By calculating the shielding tensors for NMR and the Hessian matrix for vibrational frequencies, computational chemists can generate theoretical spectra that can be compared with experimental data to aid in structural elucidation and conformational analysis. nepjol.infonih.gov Different DFT functionals and basis sets can influence the accuracy of these predictions, and the choice of method often depends on the specific property being investigated and the desired level of accuracy. nih.govolemiss.edu

Evaluation of Basis Set Superposition Error (BSSE)

When performing quantum chemical calculations on molecular systems, particularly those involving non-covalent interactions or intramolecular interactions within a flexible molecule like this compound, Basis Set Superposition Error (BSSE) can arise. q-chem.comwikipedia.org BSSE is an artifact that occurs when using finite basis sets, where one part of the molecule "borrows" basis functions from other parts, leading to an artificial lowering of the energy and an overestimation of interaction energies. q-chem.comwikipedia.orgmdpi.com

For this compound, intramolecular BSSE can be a consideration when calculating the relative energies of different conformers, especially those stabilized by intramolecular hydrogen bonds or other weak interactions. Methods like the counterpoise correction can be employed to estimate and correct for BSSE, providing more accurate interaction energies and relative conformational stabilities. wikipedia.orgresearchgate.net While BSSE is often more significant in intermolecular interactions, its evaluation can still be important for obtaining reliable relative energies of intramolecularly stabilized conformers of flexible molecules. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational technique used to simulate the time evolution of a molecular system. frontiersin.orgresearchgate.net By applying classical mechanics to the atoms in the molecule and the surrounding environment (if included), MD simulations can explore the conformational space of this compound over time. frontiersin.orgnih.gov This is particularly useful for sampling different conformers and understanding the dynamic transitions between them. researchgate.netarxiv.org

For a flexible molecule like this compound, which can adopt numerous conformations, MD simulations can provide insights into the distribution of conformers at a given temperature and pressure. researchgate.net While traditional MD simulations can sometimes struggle to sample rare or high-energy conformations within reasonable timescales, enhanced sampling techniques can be employed to overcome these limitations and explore the conformational landscape more efficiently. frontiersin.orgresearchgate.netnih.gov The results of MD simulations can complement quantum chemical calculations by providing a dynamic perspective on conformational preferences and transitions.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic parameters for molecules, aiding in the interpretation of experimental spectra and the identification of unknown compounds. For this compound, computational chemistry can predict NMR chemical shifts and vibrational frequencies. olemiss.edumdpi.comchemrxiv.org

The prediction of NMR chemical shifts typically involves calculating the magnetic shielding tensors for each nucleus in the molecule, often using DFT methods with gauge-including atomic orbitals (GIAO). chemrxiv.orgacs.org These calculated shielding values are then converted to chemical shifts by referencing them to a standard compound. acs.org Computational prediction of NMR shifts can be particularly helpful in distinguishing between different possible conformers or isomers of this compound. acs.org

Vibrational frequencies, which correspond to the normal modes of vibration of a molecule, can be calculated by computing the Hessian matrix (matrix of second derivatives of the energy with respect to atomic displacements) at an optimized geometry. nepjol.infonih.gov DFT calculations are commonly used for this purpose. nepjol.info The predicted vibrational frequencies can be compared to experimental infrared (IR) and Raman spectra to confirm the calculated molecular structure and identify characteristic functional group vibrations within this compound. nepjol.inforesearchgate.net Anharmonic corrections can also be applied to improve the accuracy of predicted vibrational frequencies. olemiss.eduarxiv.org

Computational Studies on Electrostatic Properties of this compound Models

The electrostatic properties of a molecule, such as its charge distribution and electrostatic potential, play a significant role in its interactions with other molecules, including solvents, ions, and biological targets. Computational studies can provide detailed information about the electrostatic properties of this compound. mdpi.comchemrxiv.org

Using quantum chemical methods like DFT, the electron density distribution in this compound can be calculated, which in turn allows for the determination of partial atomic charges and the molecular electrostatic potential (MEP). nepjol.infochemrxiv.org The MEP maps the electrostatic potential onto the molecular surface, highlighting regions of positive and negative potential that are indicative of areas prone to nucleophilic or electrophilic attack, respectively. nepjol.infochemrxiv.org

Computational studies on electrostatic properties of this compound or related peptide models can help understand their solvation behavior, their ability to participate in hydrogen bonding, and their potential interactions with charged or polar residues in a binding site. mdpi.comresearchgate.net These studies often involve calculating the electrostatic potential surface and analyzing the charge distribution within the molecule.

This compound is a chemical compound that has appeared in various research contexts, including the development of therapeutic agents and fungicides. Computational chemistry, particularly in silico structure-activity relationship (SAR) modeling, has been employed to understand and optimize the properties of this compound-containing compounds.

4.5. In Silico Structure-Activity Relationship (SAR) Modeling (e.g., Topomer CoMFA)

In silico SAR modeling plays a crucial role in modern drug discovery and optimization by providing computational approaches to understand how changes in chemical structure affect biological activity. These methods can help predict the activity of new compounds before they are synthesized and tested experimentally, thus accelerating the lead optimization process. Topomer CoMFA is one such 3D-QSAR methodology that combines aspects of CoMFA (Comparative Molecular Field Analysis) with the Topomer technology. nih.gov This approach involves fragmenting molecules and generating 3D models for these fragments to create steric and electrostatic field descriptions. nih.gov

Research involving this compound derivatives has utilized in silico SAR approaches to explore their potential activities. For instance, studies on novel carboxylic acid amides, represented by N-benzhydryl this compound carbamates, employed Topomer CoMFA to investigate their fungicidal activity against plant pathogens like Phytophthora capsici and Pseudoperonospora cubensis. rsc.orgrsc.org This modeling aimed to understand the structural features that contribute to improved activity.

In the study of N-benzhydryl this compound carbamates, Topomer CoMFA was performed based on in vitro fungicidal activity data. rsc.orgrsc.org The analysis generated 3D contour maps illustrating regions where steric and electrostatic properties are important for activity. rsc.org For example, green polyhedra indicated regions where increased bulk was beneficial for potency, while yellow polyhedra highlighted areas where less bulk was preferred. rsc.org Red and blue contours represented regions favoring negative and positive electrostatic interactions, respectively. rsc.org

Detailed research findings from such studies can reveal specific structural modifications around the this compound core or attached moieties that influence activity. For instance, in the context of fungicidal this compound carbamates, the position and nature of substituents on aromatic rings were found to significantly impact activity. rsc.orgrsc.org While specific data tables from these studies detailing the exact coefficients or statistical metrics of the Topomer CoMFA models were not directly available in the search snippets, the methodology was explicitly applied to correlate structural variations with observed fungicidal potency. rsc.orgrsc.org

Another area where this compound structures appear in SAR studies is in the context of synthetic cannabinoid receptor agonists. Research has investigated the SAR of compounds related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA, which include this compound (AB-) derivatives. researchgate.net These studies explored the impact of different amino acid side-chains and core structures on binding affinity and functional activity at cannabinoid receptors (CB1 and CB2). researchgate.net While not specifically mentioning Topomer CoMFA, this research highlights the use of SAR to understand the molecular requirements for activity in this compound-containing compounds targeting specific biological receptors. researchgate.net

Mechanistic Organic and Biochemical Investigations Involving Valinamide

Elucidation of Reaction Mechanisms in Valinamide Synthesis

The synthesis of this compound and its derivatives often involves complex organic reactions, and understanding the underlying mechanisms is vital for optimizing reaction conditions and predicting outcomes. While specific detailed mechanisms for the de novo synthesis of simple this compound were not extensively detailed in the search results, the synthesis of more complex this compound-containing peptides or derivatives provides relevant insights into the types of reactions and mechanistic considerations involved.

Peptide synthesis, which can incorporate this compound as a building block, typically employs methods like solid-phase peptide synthesis or liquid-phase peptide synthesis, allowing for controlled assembly of amino acids. ontosight.ai Multicomponent reactions, such as the Ugi reaction, have been utilized in the synthesis of this compound derivatives, enabling rapid access to complex structures. researchgate.net The Ugi reaction involves a dynamic equilibrium of reaction components and intermediates, culminating in an irreversible intramolecular acyl transfer. researchgate.net When chiral components are used, these reactions can lead to the formation of diastereomers, often with moderate to low stereoselectivity. researchgate.net

Understanding the mechanism of these reactions, including the role of catalysts and reaction conditions, is essential for controlling the stereochemical outcome and yield of this compound-containing products. For instance, in the catalytic asymmetric aldol (B89426) reaction of isatins with ketones, an N-aryl-L-valinamide catalyst was used, and a plausible mechanism involves the catalyst activating carbonyl groups through hydrogen bonds, influencing the stereochemical course of the reaction. beilstein-journals.org

Studies on Nucleophilic Reactivity, Regioselectivity, and Stereoselectivity

This compound's structure includes a primary amine group and an amide group, both of which can exhibit nucleophilic character under appropriate conditions. Studies have investigated the nucleophilic reactivity of this compound, particularly in reactions with electrophilic compounds.

L-valinamide has been used as a model for the N-terminal valine of hemoglobin to study its reaction with butadiene monoxide (BMO), a reactive metabolite of 1,3-butadiene. acs.orgacs.orgnih.gov This reaction involves the nucleophilic addition of the this compound amine group to the epoxide moiety of BMO. acs.org The reaction can occur at either the C-1 or C-2 carbon of the epoxide, leading to the formation of different regioisomers. acs.org Studies have shown that in aqueous solution, the reaction of L-valinamide with racemic BMO produces adducts formed by reaction at C-2 at a ratio of approximately 2:1 compared to adducts formed at C-1. acs.orgacs.orgnih.gov The stereoisomers of each regioisomer were produced at similar rates. acs.orgnih.gov

This demonstrates that the reaction exhibits regioselectivity, favoring attack at the C-2 position of BMO when this compound is the nucleophile in solution. However, the regioselectivity can change depending on the environment; for example, the reaction of BMO with the N-terminal valine residue in hemoglobin showed a contrasting result, producing mostly C-1 adducts. acs.orgacs.orgnih.gov This highlights the influence of the protein microenvironment on the regioselectivity of the reaction.

While this compound was found to be unreactive with S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) under certain conditions, suggesting selective reactivity of this electrophile towards protein sulfhydryl groups rather than the amine in this compound, further research could explore its reactivity with a broader range of electrophiles. bocsci.com

Interactive Table 1: Regioselectivity of L-Valinamide Reaction with Butadiene Monoxide (BMO)

| Nucleophile | Electrophile | Environment | Preferred Regioisomer (Adduct Formation) | Ratio (C-2:C-1) |

| L-Valinamide | Racemic BMO | Aqueous Solution | C-2 Adducts | ~2:1 |

| N-terminal Valine | BMO | Hemoglobin (Rat) | C-1 Adducts | Not specified |

| N-terminal Valine | BMO | Hemoglobin (Mouse) | C-1 Adducts | Not specified |

Data compiled from references acs.orgacs.orgnih.gov. Note: The exact C-2:C-1 ratio for hemoglobin reactions was not explicitly stated as 1:2, but rather that mostly C-1 adducts were formed, contrasting the this compound result.

Mechanistic Insights from In Vitro Enzymatic Reactions

This compound has been utilized in in vitro enzymatic studies to gain insights into reaction mechanisms, particularly in the context of peptide synthesis and enzyme inhibition.

In studies involving carboxypeptidase-Y-catalyzed hydrolysis and aminolysis reactions, L-valinamide was used as a model nucleophile. nih.gov The kinetic analysis suggested a reaction mechanism where the free nucleophile (L-valinamide) binds to the free enzyme, and then reacts with the acyl-enzyme complex to form an enzyme-aminolysis product complex. nih.gov This complex subsequently dissociates into the free enzyme and the aminolysis product. nih.gov This mechanism indicates that nucleophile binding to the acyl-enzyme precedes the aminolysis reaction, even though the acyl-enzyme-nucleophile complex can still undergo deacylation by water. nih.gov The efficiency of aminolysis product formation was found to be strongly dependent on the leaving group of the substrate. nih.gov

This compound derivatives have also been studied in the context of enzyme inhibition. For example, a potent peptide-like human immunodeficiency virus protease inhibitor, DPC 681 (a this compound derivative), was found to be a potent inhibitor of human CYP3A4 and rat CYP3A in vitro. nih.gov Furthermore, DPC 681 acted as a mechanism-based inactivator of human CYP3A4. nih.gov Mechanism-based inactivation involves an inhibitor being processed by the enzyme to form a reactive intermediate that then irreversibly inhibits the enzyme. mdpi.com This highlights how this compound derivatives can interact with enzymes through complex mechanisms, including both reversible inhibition and mechanism-based inactivation.

Interactive Table 2: Kinetic Parameters for Mechanism-Based Inactivation of CYP3A4 by DPC 681

| Enzyme | Inhibitor | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | kᵢₙₐct (min⁻¹) |

| Human CYP3A4 | DPC 681 | Potent Inhibitor | 0.039 | - | - |

| Human CYP3A4 | DPC 681 | Mechanism-Based Inactivator | - | 0.24 | 0.22 |

| Rat CYP3A | DPC 681 | Potent Inhibitor | 1.62 | - | - |

Data compiled from reference nih.gov. Note: IC₅₀ values represent the concentration of inhibitor required for 50% inhibition. Kᵢ and kᵢₙₐct are kinetic parameters specific to mechanism-based inactivation.

Reconstitution of this compound-Related Metabolic Pathways in Cell-Free Systems

Reconstitution of metabolic pathways in cell-free systems is a powerful approach for studying the enzymes and intermediates involved in biosynthesis and metabolism without the complexities of a living cell. While direct reconstitution of a metabolic pathway producing this compound was not explicitly found in the search results, cell-free systems have been used to reconstitute pathways involving this compound-containing compounds or related processes.

Cell-free protein synthesis systems have been employed to express enzymes involved in the biosynthesis of complex natural products, including peptides. frontiersin.orgnih.gov For instance, enzymes involved in valinomycin (B1682140) biosynthesis, which contains valine residues (though valinomycin is a cyclic depsipeptide, not containing a terminal this compound), have been successfully expressed in cell-free systems. frontiersin.org This demonstrates the feasibility of using cell-free systems to reconstitute enzymatic cascades relevant to the synthesis of valine-containing molecules.

Cell-free metabolic engineering (CFME) allows for the assembly and testing of enzymatic pathways in vitro. tennessee.edunih.gov This approach can be used to prototype pathway performance and explore the function of enzymes involved in metabolic processes. tennessee.edunih.gov While specific examples of reconstituting a pathway directly involving this compound as a key intermediate or product were not detailed, the methodology of CFME could potentially be applied to study hypothetical metabolic routes involving this compound by expressing the relevant enzymes in a cell-free environment. This would allow for the identification of active pathways and the characterization of intermediates and products. tennessee.edu

Investigation of Radical SAM Enzyme Catalysis with this compound Substrates

Radical S-adenosyl-L-methionine (SAM) enzymes constitute a large superfamily of enzymes that utilize a [4Fe-4S] cluster and SAM to initiate radical reactions. frontiersin.orgnih.govosti.govnih.gov These enzymes catalyze a remarkable diversity of reactions, often with high regio- and stereospecificity. nih.govosti.govnih.gov The mechanism typically involves the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical (5'-dA•), which then abstracts a hydrogen atom from the substrate to initiate the catalytic transformation. frontiersin.orgnih.govosti.govnih.govacs.org

Some radical SAM enzymes are involved in post-translational modifications of peptides, including epimerization. frontiersin.orgacs.org For example, the radical SAM enzyme PoyD catalyzes the epimerization of amino acid residues in polytheonamide A, a ribosomally synthesized and post-translationally modified peptide (RiPP). acs.org The proposed mechanism involves the 5'-dA• abstracting a Cα hydrogen atom from the peptide substrate, forming a carbon-centered radical that is subsequently quenched. acs.org

While the search results did not provide specific examples of this compound itself being used directly as a substrate for a radical SAM enzyme, the involvement of these enzymes in peptide modification, including epimerization of amino acid residues like valine within peptides, suggests a potential area for investigation. If this compound were part of a peptide or a similar structure, it could potentially serve as a substrate for certain radical SAM enzymes, leading to modifications at the this compound moiety via radical-mediated mechanisms. The study of such reactions would involve investigating the generation of the 5'-dA•, hydrogen atom abstraction from this compound, and the subsequent radical transformations.

Valinamide Derivatives, Analogues, and Chemical Modifications

Rational Design and Synthesis of Novel Valinamide Analogues

The rational design of novel this compound analogues is a cornerstone of modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles. upc.edulongdom.org This process often begins with understanding the structure-activity relationships (SAR) of a lead compound to identify key pharmacophoric elements. nih.gov Computational modeling and structure-based design are pivotal in this phase, allowing for the in-silico evaluation of potential analogues before their chemical synthesis. nih.gov

One common strategy involves the modification of the this compound backbone to introduce conformational constraints or to replace labile peptide bonds. upc.edu For instance, the azalactone peptide synthesis method has been employed for the creation of dipeptide derivatives of valine, offering a classical yet effective route to new analogues. researchgate.netjocpr.com This method allows for the coupling of valine with other amino acids or synthetic building blocks, thereby expanding the chemical diversity of the resulting molecules. The synthesis of these derivatives is often confirmed through various spectroscopic techniques, including UV-Vis, IR, ¹H-NMR, and Mass Spectrometry. researchgate.net

Another approach in the rational design of this compound analogues is the incorporation of non-natural amino acids or isosteres to probe specific interactions with biological targets. For example, in the design of factor Xa inhibitors, fragments of molecules were docked into the S1 and S4 aryl-binding subsites of the enzyme, and then connected with a tether to create potent bis-phenylamidine carboxylate inhibitors. nih.gov This fragment-based approach can be applied to this compound, where the valine side chain can be systematically modified to optimize binding affinity and selectivity.

The synthesis of these rationally designed analogues often involves multi-step reaction sequences. mdpi.com Solid-phase peptide synthesis (SPPS) is a frequently utilized technique, particularly for creating longer peptide sequences incorporating a this compound motif. mdpi.com This method allows for the sequential addition of amino acids to a solid support, facilitating purification and automation. For smaller, more complex analogues, solution-phase synthesis provides greater flexibility in the choice of reagents and reaction conditions.

The following table summarizes some rationally designed analogues and the synthetic strategies employed:

| Analogue Type | Design Strategy | Synthetic Method | Key Features |

| Dipeptide Derivatives | Extension of the peptide chain | Azalactone peptide synthesis | Introduction of new pharmacophoric groups |

| Factor Xa Inhibitors | Structure-based design, fragment linking | Multi-step organic synthesis | High potency and selectivity |

| Oxazolidinone Analogues | Bioisosteric replacement | Multi-step synthesis from chiral precursors | Improved antimicrobial activity |

Conformational Impact of Stereoisomeric Modifications

The amide bond in peptides and peptidomimetics can exist in either a cis or trans conformation. researchgate.net While the trans conformation is generally favored for most peptide bonds, the presence of certain side chains or modifications can influence this equilibrium. In this compound derivatives, the bulky isopropyl group of the valine residue can sterically hinder certain conformations, leading to a more defined three-dimensional structure.

Computational studies, such as ab initio calculations and molecular dynamics simulations, are powerful tools for investigating the conformational preferences of this compound stereoisomers. researchgate.netnih.gov These studies can predict the most stable conformations and the energy barriers between them. For example, conformational analysis of glycinamide, a related simple amide, has shown that intramolecular hydrogen bonding can stabilize specific conformers in non-polar solvents, while intermolecular interactions with the solvent are dominant in polar environments. researchgate.net Similar principles apply to this compound, where the potential for intramolecular hydrogen bonding between the amide protons and the carbonyl oxygen can influence the conformational landscape.

The introduction of additional stereocenters, for instance by using a dipeptide analogue containing another chiral amino acid, further complicates the conformational possibilities. The relative stereochemistry of the constituent amino acids can lead to distinct folded or extended structures. These conformational differences can be critical for the recognition and binding to biological targets.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space interactions observed in NOESY experiments, and Circular Dichroism (CD) spectroscopy are essential for validating the predicted conformations in solution. researchgate.netnih.gov

The table below illustrates the potential impact of stereoisomeric modifications on the conformation of this compound analogues:

| Modification | Potential Conformational Impact | Analytical Techniques |

| Inversion of the α-carbon stereocenter (L-Val to D-Val) | Alteration of the peptide backbone torsion angles (phi and psi) | NMR, CD, X-ray crystallography |

| Introduction of a β-amino acid | Access to novel backbone folding patterns (e.g., helices, turns) | NMR, CD |

| Cyclization of the peptide backbone | Rigidification of the structure, restriction of conformational freedom | NMR, Molecular Modeling |

Engineering of Peptidomimetics Featuring this compound Motifs

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. longdom.org The incorporation of this compound motifs into peptidomimetic scaffolds is a strategy to leverage the structural features of valine for specific biological interactions. mdpi.com

The design of peptidomimetics can be approached in several ways. upc.edu One method involves the systematic replacement of parts of a peptide with non-peptide moieties while retaining the key pharmacophoric elements. upc.edu For instance, the peptide backbone can be modified by replacing amide bonds with surrogates like thioamides, esters, or reduced amides to increase metabolic stability. nih.gov

Another strategy is to use scaffolds that mimic the secondary structures of peptides, such as β-turns or α-helices. nih.gov this compound can be incorporated into such scaffolds to project its isopropyl side chain in a specific orientation that mimics the side chain of a key residue in a bioactive peptide. For example, azabicycloalkanone amino acids have been developed as effective mimics of type II' β-turns. nih.gov A this compound unit could be appended to such a scaffold to create a peptidomimetic that presents the valine side chain in a well-defined spatial arrangement.

The synthesis of peptidomimetics featuring this compound motifs often requires innovative synthetic methodologies. researchgate.net For example, peptide-guided late-stage C-H activation has been used for the functionalization and macrocyclization of peptidosulfonamides, demonstrating a powerful way to create complex and constrained peptidomimetics. researchgate.net

The following table provides examples of peptidomimetic strategies that can incorporate this compound motifs:

| Peptidomimetic Type | Design Principle | Potential Application |

| Backbone-modified analogues | Replacement of amide bonds to increase stability | Development of orally available drugs |

| Secondary structure mimetics | Scaffolds that mimic β-turns or α-helices | Targeting protein-protein interactions |

| Macrocyclic peptidomimetics | Cyclization to reduce conformational flexibility and enhance binding affinity | Creation of highly potent and selective inhibitors |

Functionalization of this compound for Chemical Biology Probes

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The functionalization of this compound to create such probes is a key strategy in chemical biology for target identification, validation, and imaging. nih.govyoutube.com These probes are often designed to covalently or non-covalently interact with their biological targets. escholarship.org

A common approach is the synthesis of activity-based probes (ABPs). ABPs are typically composed of a recognition element (in this case, derived from this compound), a reactive group or "warhead" that forms a covalent bond with the target protein, and a reporter tag for detection (e.g., a fluorophore or a biotin (B1667282) tag). nih.gov The synthesis of ABPs can be achieved using solid-phase peptide synthesis, where the this compound-containing peptide is assembled and then capped with the reactive electrophile. nih.gov

Another class of probes are photoaffinity labels. These probes contain a photoactivatable group, such as an arylazide or a diazirine, which upon irradiation with UV light forms a highly reactive species that can covalently crosslink to nearby molecules. nih.gov A this compound-based photoaffinity probe could be used to identify the binding partners of a this compound-containing bioactive compound.

Fluorescent probes are also widely used for imaging the localization of molecules within cells. A fluorescent dye can be attached to this compound, allowing for the visualization of its uptake and distribution. The synthesis of such probes requires careful consideration of the linker between the this compound moiety and the fluorophore to ensure that the biological activity is not compromised. nih.gov

The development of chemical probes often involves the use of bio-orthogonal chemistry, such as the copper-catalyzed alkyne-azide cycloaddition ("click chemistry"). burleylabs.co.ukljmu.ac.uk This allows for the late-stage functionalization of a this compound analogue containing an alkyne or azide (B81097) group with a reporter tag, providing a modular and efficient approach to probe synthesis. nih.govljmu.ac.uk

The table below summarizes different types of chemical probes that can be derived from this compound:

| Probe Type | Functional Group | Application | Synthetic Strategy |

| Activity-Based Probe | Reactive electrophile (e.g., fluorophosphonate, acyloxymethyl ketone) | Enzyme activity profiling, target identification | Solid-phase synthesis followed by warhead capping |

| Photoaffinity Label | Photoactivatable group (e.g., arylazide, diazirine) | Identification of binding partners | Multi-step organic synthesis |

| Fluorescent Probe | Fluorophore (e.g., fluorescein, rhodamine) | Cellular imaging, localization studies | Covalent attachment of a fluorescent dye |

| Bio-orthogonal Probe | Alkyne or Azide group | "Click" chemistry for late-stage functionalization | Incorporation of a bio-orthogonal handle during synthesis |

Applications of Valinamide in Chemical Biology and Advanced Materials Non Clinical

Valinamide as a Fundamental Model for Peptide and Protein Folding Studies

Protein folding is a complex process by which a linear polypeptide chain acquires its characteristic three-dimensional structure, essential for its biological function. Understanding the principles governing this process is crucial in various fields, including drug design and biomaterials yale.eduabcam.com. Small, well-defined peptide mimetics and derivatives, such as this compound, serve as fundamental models to investigate the intricate non-covalent interactions that drive protein folding, including hydrophobic interactions, hydrogen bonds, and van der Waals forces abcam.comuchicago.edu.

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules designed to achieve a specific organization wikipedia.org. Host-guest chemistry, a key aspect of supramolecular chemistry, involves the formation of complexes between a "host" molecule with a cavity and a "guest" molecule that fits within that cavity, held together by non-covalent forces wikipedia.orgorientjchem.org. This compound moieties have been incorporated into molecular designs to explore and exploit these interactions.

Integration of this compound as a Building Block in Complex Molecular Architectures